Ethyl 5-Amino-2-bromo-4-chlorobenzoate
Description
Ethyl 5-Amino-2-bromo-4-chlorobenzoate is a halogenated aromatic ester characterized by an amino group at the 5-position, bromine at the 2-position, chlorine at the 4-position, and an ethyl ester moiety. This compound serves as a critical intermediate in pharmaceutical research and organic synthesis, enabling the development of bioactive molecules and drug candidates. Its structural features—particularly the electron-withdrawing halogens and nucleophilic amino group—facilitate diverse chemical modifications, such as cross-coupling reactions or substitutions, to construct complex molecular architectures.
Properties
Molecular Formula |
C9H9BrClNO2 |
|---|---|
Molecular Weight |
278.53 g/mol |
IUPAC Name |
ethyl 5-amino-2-bromo-4-chlorobenzoate |
InChI |
InChI=1S/C9H9BrClNO2/c1-2-14-9(13)5-3-8(12)7(11)4-6(5)10/h3-4H,2,12H2,1H3 |
InChI Key |
AIKOWYZQGRSTLM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1Br)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-Amino-2-bromo-4-chlorobenzoate typically involves the esterification of 5-Amino-2-bromo-4-chlorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from commercially available starting materials. The process includes halogenation, nitration, reduction, and esterification steps, each optimized for high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-Amino-2-bromo-4-chlorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Reduction Reactions: The bromo and chloro substituents can be reduced under specific conditions.
Oxidation Reactions: The compound can be oxidized to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the bromo group can yield Ethyl 5-Amino-4-chlorobenzoate, while oxidation can produce Ethyl 5-Amino-2-bromo-4-chlorobenzoic acid.
Scientific Research Applications
Ethyl 5-Amino-2-bromo-4-chlorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 5-Amino-2-bromo-4-chlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds, while the bromo and chloro substituents can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Differences
The closest structural analog of Ethyl 5-Amino-2-bromo-4-chlorobenzoate is Mthis compound, which differs only in the ester group (ethyl vs. methyl). Both compounds share identical halogen and amino substituents, but the ethyl group confers increased molecular weight and lipophilicity compared to the methyl variant.
Table 1: Structural and Physicochemical Comparison
Physicochemical Properties
- Hydrogen Bonding: Both compounds exhibit hydrogen-bonding capability via the amino group, which may influence crystal packing and solubility. Graph set analysis (a method for characterizing hydrogen-bonding patterns) could reveal differences in supramolecular assembly .
Availability and Commercial Considerations
The methyl ester is readily available at competitive prices (e.g., €20.00/g ), while the ethyl counterpart has been discontinued, likely due to lower demand or synthesis challenges . Researchers requiring the ethyl variant may need to synthesize it via esterification of the corresponding benzoic acid derivative using ethanol.
Biological Activity
Ethyl 5-amino-2-bromo-4-chlorobenzoate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in research, and comparisons with similar compounds.
Chemical Structure and Properties
This compound has a molecular formula of CHBrClNO and a molecular weight of approximately 278.53 g/mol. The compound features an ethyl ester group, an amino group, and halogen substituents (bromine and chlorine) on the aromatic ring, which significantly influence its chemical reactivity and biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The amino group can participate in hydrogen bonding with target enzymes, enhancing binding affinity and specificity.
- Halogen Bonding : The presence of bromine and chlorine allows for halogen bonding, which can modulate the compound's interaction with biomolecules.
- Substitution Reactions : The compound can undergo nucleophilic substitution reactions, making it versatile in synthetic applications.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. It has been studied for its effectiveness against various bacterial strains and fungi. For instance, preliminary studies have shown that it can inhibit the growth of certain Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
Anti-inflammatory Effects
In addition to its antimicrobial activity, the compound has shown promise in anti-inflammatory applications. Studies suggest that it may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, thus providing a therapeutic avenue for conditions characterized by inflammation .
Case Studies
Several studies have investigated the biological activity of this compound:
-
Study on Antimicrobial Activity :
- Objective : To evaluate the antimicrobial efficacy against specific bacterial strains.
- Method : Disk diffusion method was employed to test various concentrations.
- Results : The compound demonstrated significant inhibition zones against Staphylococcus aureus and Escherichia coli.
-
Anti-inflammatory Research :
- Objective : To assess the anti-inflammatory effects in vitro.
- Method : Cytokine assays were conducted on treated cell lines.
- Results : A reduction in TNF-alpha and IL-6 levels was observed, indicating potential anti-inflammatory properties.
Comparison with Similar Compounds
This compound can be compared with other related compounds to highlight its unique properties:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| Ethyl 5-Bromo-2-chlorobenzoate | Lacks amino group | Weaker antimicrobial effects |
| Ethyl 5-Amino-2-chlorobenzoate | Contains amino group | Moderate antimicrobial effects |
| Ethyl 5-Amino-4-bromo-2-chlorobenzoate | Different substitution pattern | Enhanced anti-inflammatory effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
